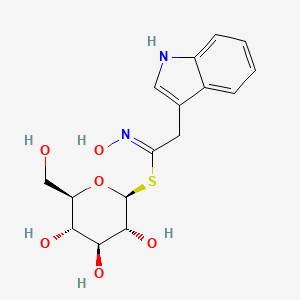
2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TNP-ATP is a sprioketal resulting from the formal condensation of the 2'- and 3'- hydroxy groups of ATP with picric acid. It has a role as an antagonist. It is a C-nitro compound and a spiroketal. It derives from an ATP, a picric acid and a ({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(9H-purin-9-yl)oxolan-2-yl]methyl phosphonato}oxy)(phosphonatooxy)phosphinate. It is a conjugate acid of a TNP-ATP(5-).
Applications De Recherche Scientifique
Purinergic Mechanisms in Sensory Transduction
A study by Wynn, Rong, Xiang, and Burnstock (2003) explored the role of adenosine 5'-triphosphate in sensory mechanisms, particularly in mechanosensory transduction within the rat colorectum. The study found that adenosine 5'-triphosphate contributes significantly to sensory nerve discharge during colorectal distention, indicating a relationship with purinergic mechanisms and potentially pain perception (Wynn, Rong, Xiang, & Burnstock, 2003).
Differentiation of Ribose Phosphates
Albaum and Umbreit (1947) conducted a study focusing on the differentiation between ribose-3-phosphate and ribose-5-phosphate. This research is critical for understanding the structure and function of nucleoside triphosphates like adenosine triphosphate, which plays a fundamental role in various biochemical processes (Albaum & Umbreit, 1947).
Fluorescence Properties in Biochemical Analysis
Hiratsuka's studies (1973, 1976) on the fluorescence properties of 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate provided insights into the use of fluorescent analogs for studying biochemical reactions, particularly in the context of heavy meromyosin ATPase. This research aids in understanding the binding and activity of ATP in enzymatic processes (Hiratsuka, 1973, 1976).
Synthesis and Analysis of Nucleotide Analogues
Research by Krzyżanowska et al. (1998) and Kozarich, Chinault, & Hecht (1975) contribute to the understanding of the synthesis of nucleotide analogues, including derivatives of adenosine triphosphate. Such studies are pivotal in the development of biochemical tools and in the study of nucleotide function and structure (Krzyżanowska et al., 1998; Kozarich, Chinault, & Hecht, 1975).
Role in Cellular Functions and Disease
Studies by White et al. (2005) and Hardcastle et al. (2004) explored the role of adenosine triphosphate and its analogs in cellular functions like proliferation and apoptosis. This research is particularly relevant in the context of diseases like cancer, where purinergic receptors regulate cell growth (White et al., 2005; Hardcastle et al., 2004).
Propriétés
Nom du produit |
2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate |
|---|---|
Formule moléculaire |
C16H17N8O19P3 |
Poids moléculaire |
718.3 g/mol |
Nom IUPAC |
[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H17N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H,36,37)(H2,17,18,19)(H2,31,32,33)/t7-,8?,11-,12-,15-,16?/m1/s1 |
Clé InChI |
DSFVPALDDWRTFF-DIBLVGDCSA-N |
SMILES isomérique |
C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
2'(3')-2,4,6-trinitrophenyl-ATP 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate 2(3)-O-(2,4,6-trinitrophenyl)adenosine-5-triphosphate 2,4,6-TAT 2,4,6-trinitrophenyl-ATP TNP-ATP (cpd2) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



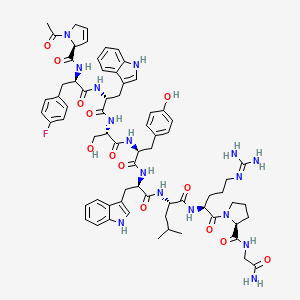

![3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)

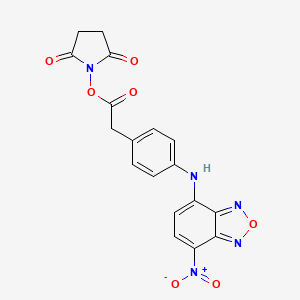
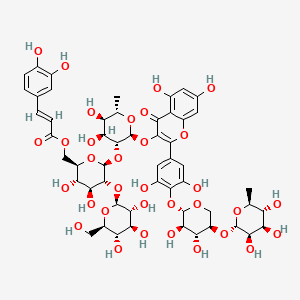
![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
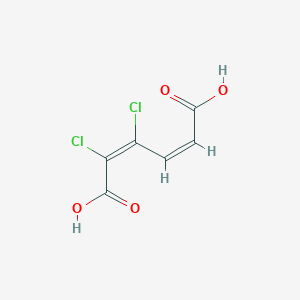
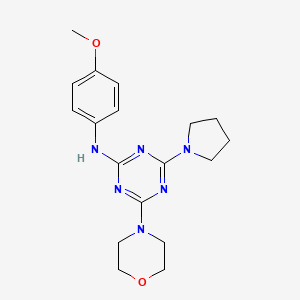

![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)

![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
